molecular formula C17H19NO5 B2892619 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396884-54-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2892619
CAS No.: 1396884-54-0
M. Wt: 317.341
InChI Key: MBVXEFRUXHOKIW-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a furan ring, which is a heterocyclic compound that contributes to the bioactivity of many drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be predicted using computational tools . These might include its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Antidopaminergic Properties

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide and its analogues have been explored for their potential in synthesizing compounds with antidopaminergic properties, which are considered for investigations into dopamine D-2 mediated responses and, in radiolabeled form, for receptor binding studies both in vitro and in vivo. This includes the synthesis of compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which displayed equipotency with highly active analogues in both in vitro and in vivo settings, indicating a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Properties

Another area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were shown to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has been investigated for its antimicrobial and antioxidant activities. This includes the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which exhibited promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity, indicating the potential for further development as biologically active compounds (Sindhe et al., 2016).

Targeting the Urokinase Receptor

Research targeting the urokinase receptor (uPAR) has led to the synthesis of compounds with potential effects on breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds, including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, have shown capabilities to block angiogenesis and inhibit cell growth, making them suitable candidates for further studies in breast tumor metastasis and potential therapeutic applications (Wang et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells

Future Directions

Future research could involve synthesizing this compound and studying its bioactivity. Computational studies could also be useful for predicting its properties and potential biological targets .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-6-13(11(2)23-10)16(19)18-8-17(3,20)12-4-5-14-15(7-12)22-9-21-14/h4-7,20H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVXEFRUXHOKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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